
Cyclobutane-1,3-diamine
Descripción general
Descripción
Cyclobutane-1,3-diamine is a compound with the molecular formula C4H10N2 . It is considered as a promising sterically constrained diamine building block for drug discovery .
Synthesis Analysis
An approach to the syntheses of Cyclobutane-1,3-diamine’s Boc-monoprotected derivatives has been developed . These novel synthetic schemes exploit classical malonate alkylation chemistry for the construction of cyclobutane rings .Molecular Structure Analysis
The molecular structure of Cyclobutane-1,3-diamine, with bond angles and orbital hybridizations far from those usually encountered in unstrained hydrocarbon molecules, provided the initial challenge . The conformational preferences of the cyclobutane diamine derivatives have been evaluated by X-ray diffraction .Chemical Reactions Analysis
Cyclobutane-1,3-diamine’s heightened reactivity has inspired numerous creative synthetic methodologies . Its proclivity as strain-release reagents through their weak central C–C bond has been harnessed in a variety of addition, rearrangement, and insertion reactions .Physical And Chemical Properties Analysis
Cyclobutane-1,3-diamine has a molecular weight of 86.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It also has a Rotatable Bond Count of 0 .Aplicaciones Científicas De Investigación
Biomedical Applications
- Field : Biomedical Research
- Application Summary : Cyclobutane-1,3-diamine is used in the stereoselective synthesis of candidates for biomedical purposes. These include surfactants, gelators for hydroxylic solvents, and metal cation ligands .
- Methods of Application : The common structural feature of all the synthesized products is the presence of a cis or trans -1,2- or cis -1,3-difunctionalized cyclobutane ring. The key intermediates, including enantiomerically pure 1,3-diamines and 1,3-amino alcohols, have been prepared from β-amino acid derivatives obtained, in turn, from a chiral half-ester .
- Results : These products are suitable candidates to be used as surfactants, gelators for hydroxylic solvents, or metal cation ligands, with potential use in several fields including biomedical applications .
Drug Discovery
- Field : Drug Discovery
- Application Summary : Cyclobutane diamines (i.e., cis - and trans -1,3-diaminocyclobutane, 6-amino-3-azaspiro [3.3]heptane, and 3,6-diaminospiro [3.3]heptane) are considered as promising sterically constrained diamine building blocks for drug discovery .
- Methods of Application : The synthesis of these compounds involves classical malonate alkylation chemistry for the construction of cyclobutane rings .
- Results : The conformational preferences of the cyclobutane diamine derivatives have been evaluated by X-ray diffraction and compared with the literature data on sterically constrained diamines, which are among the constituents of commercially available drugs .
Intermediate for Fluorescent Dyes and Colorants
- Field : Chemical Industry
- Application Summary : Cyclobutane-1,3-diamine can be used as an intermediate in the production of fluorescent dyes and colorants .
- Methods of Application : The specific methods of application in this context are not detailed, but it typically involves chemical reactions where Cyclobutane-1,3-diamine is used as a reactant .
- Results : The result is the production of various fluorescent dyes and colorants .
Synthesis of High-Performance Resins and Polymers
- Field : Polymer Chemistry
- Application Summary : Cyclobutane-1,3-diamine is used in the synthesis of high-performance resins and polymers, such as polythioethers and polyurethanes .
- Methods of Application : The synthesis typically involves reactions where Cyclobutane-1,3-diamine is used as a monomer or a building block .
- Results : The result is the production of high-performance resins and polymers with potential applications in various industries .
Antioxidant and Stabilizer in Dye and Pigment Industry
- Field : Dye and Pigment Industry
- Application Summary : Cyclobutane-1,3-diamine is used as an antioxidant and stabilizer in the dye and pigment industry .
- Methods of Application : The specific methods of application in this context are not detailed, but it typically involves the addition of Cyclobutane-1,3-diamine to the dye or pigment formulation .
- Results : The result is improved stability and longevity of the dyes and pigments .
Synthesis of Boc-monoprotected Derivatives
- Field : Drug Discovery
- Application Summary : Cyclobutane diamines are considered as promising sterically constrained diamine building blocks for drug discovery. An approach to the syntheses of their Boc-monoprotected derivatives has been developed .
- Methods of Application : These novel synthetic schemes exploit classical malonate alkylation chemistry for the construction of cyclobutane rings .
- Results : The conformational preferences of the cyclobutane diamine derivatives have been evaluated by X-ray diffraction and compared with the literature data on sterically constrained diamines, which are among the constituents of commercially available drugs .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
cyclobutane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-3-1-4(6)2-3/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLSVYARXBFEKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621636 | |
| Record name | Cyclobutane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutane-1,3-diamine | |
CAS RN |
91301-66-5 | |
| Record name | Cyclobutane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



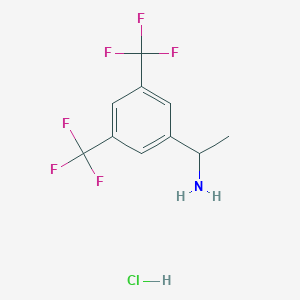
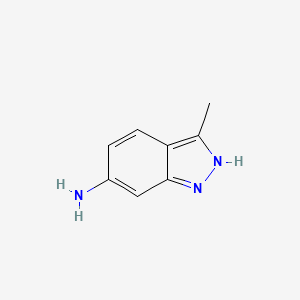
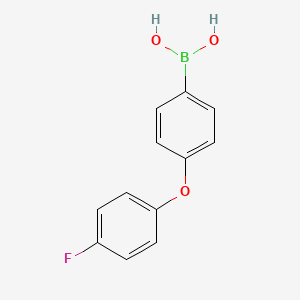
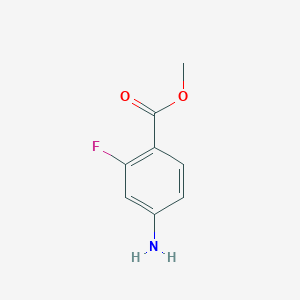
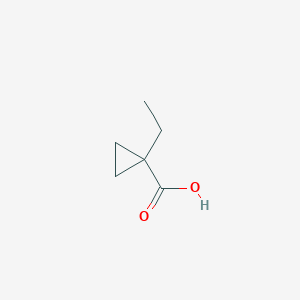



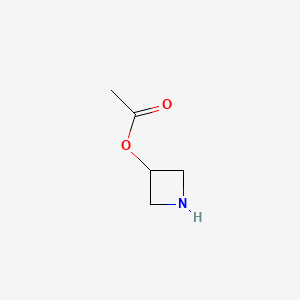
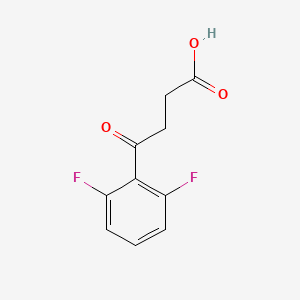
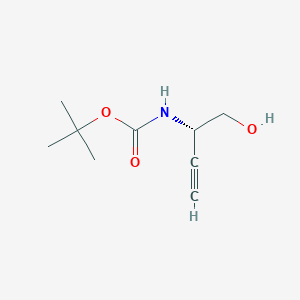
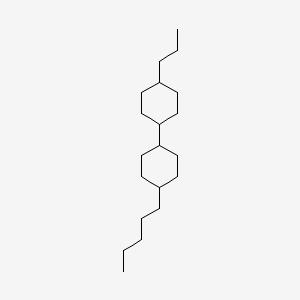

![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)